N-(Adamant-1-yl)-4-oxo-1-pentyl-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
N-(Adamant-1-yl)-4-oxo-1-pentyl-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that features a unique combination of adamantane, quinoline, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamant-1-yl)-4-oxo-1-pentyl-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the adamantane group can be achieved through nucleophilic substitution reactions, while the trifluoromethyl group is often introduced via electrophilic fluorination reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also carefully selected to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(Adamant-1-yl)-4-oxo-1-pentyl-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives .
Scientific Research Applications
N-(Adamant-1-yl)-4-oxo-1-pentyl-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of antiviral, antibacterial, and anticancer agents.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties
Mechanism of Action
The mechanism of action of N-(Adamant-1-yl)-4-oxo-1-pentyl-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The adamantane group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The quinoline core is known to interact with DNA and proteins, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(Adamant-1-yl)-4-oxo-1-pentyl-6-methyl-1,4-dihydroquinoline-3-carboxamide: Similar structure but lacks the trifluoromethyl group.
N-(Adamant-1-yl)-4-oxo-1-pentyl-6-chloro-1,4-dihydroquinoline-3-carboxamide: Contains a chlorine atom instead of the trifluoromethyl group.
N-(Adamant-1-yl)-4-oxo-1-pentyl-6-bromo-1,4-dihydroquinoline-3-carboxamide: Contains a bromine atom instead of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-(Adamant-1-yl)-4-oxo-1-pentyl-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Properties
Molecular Formula |
C26H31F3N2O2 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-4-oxo-1-pentyl-6-(trifluoromethyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C26H31F3N2O2/c1-2-3-4-7-31-15-21(23(32)20-11-19(26(27,28)29)5-6-22(20)31)24(33)30-25-12-16-8-17(13-25)10-18(9-16)14-25/h5-6,11,15-18H,2-4,7-10,12-14H2,1H3,(H,30,33) |
InChI Key |
MNDCLIWVYAIYDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C(F)(F)F)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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